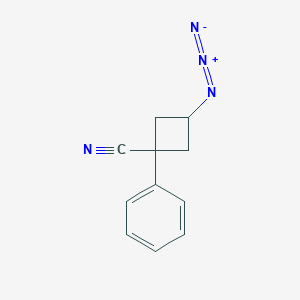

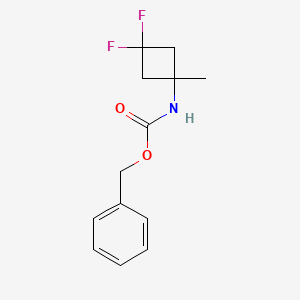

![molecular formula C16H17ClN4O2S B2499049 7-amino-3-(4-chlorophényl)-6-(tert-butylsulfonyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-01-1](/img/structure/B2499049.png)

7-amino-3-(4-chlorophényl)-6-(tert-butylsulfonyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, and is currently being investigated for its potential therapeutic applications.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la 7-amino-3-(4-chlorophényl)-6-(tert-butylsulfonyl)pyrazolo[1,5-a]pyrimidine :

Agents antituberculeux

Ce composé a montré un potentiel en tant qu’agent antituberculeux. La recherche a identifié sa structure de base comme étant efficace contre Mycobacterium tuberculosis (Mtb). Il a été découvert grâce à un criblage à haut débit et a été associé à divers modes d’action contre Mtb. Le composé a démontré une faible cytotoxicité et une activité prometteuse dans les macrophages .

Agents antiprolifératifs

Une nouvelle série d’amides de phénylpyrazolo[1,5-a]pyrimidin-7-yle, y compris ce composé, a été identifiée comme des agents antiprolifératifs puissants. Ces composés induisent préférentiellement l’apoptose dans les cellules déficientes en point de contrôle p21, qui sont caractéristiques de certains types de cancer. Cela les rend précieux pour cibler les cellules tumorales qui manquent d’un ou de plusieurs points de contrôle .

Agents antibactériens

Au-delà de son activité antituberculeuse, ce composé a également été étudié pour ses propriétés antibactériennes plus larges. Il a montré une efficacité contre une gamme de souches bactériennes, soulignant son potentiel en tant qu’agent antibactérien polyvalent.

Ces applications démontrent le potentiel diversifié de la this compound dans divers domaines de la recherche scientifique et du développement de médicaments.

Si vous avez des questions spécifiques ou si vous avez besoin de plus d’informations sur l’une de ces applications, n’hésitez pas à demander !

Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides-novel antiproliferative agents

Mécanisme D'action

Target of Action

The primary targets of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine are cycline dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play a crucial role in cell cycle regulation and transcription control.

Mode of Action

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine inhibits the activity of CDKs . By binding to these kinases, the compound prevents their normal function, leading to disruption of the cell cycle and transcription processes.

Biochemical Pathways

The inhibition of CDKs by 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine affects multiple biochemical pathways. These include pathways involved in cell proliferation, transcription regulation, and cell cycle progression . The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been shown to be orally bioavailable , suggesting that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine’s action include disruption of cell cycle progression and induction of apoptosis . These effects can lead to the inhibition of cell proliferation and potentially the death of cancer cells.

Analyse Biochimique

Biochemical Properties

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . This compound acts as an inhibitor of CDKs, thereby affecting cell division and proliferation. Additionally, it has been shown to interact with flavin adenine dinucleotide (FAD)-dependent hydroxylases, which are involved in various oxidative reactions .

Cellular Effects

The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, it has been observed to affect the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with FAD-dependent hydroxylases, leading to the hydroxylation and subsequent degradation of the compound . These interactions result in the modulation of various cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is involved in several metabolic pathways. It interacts with enzymes such as FAD-dependent hydroxylases, which catalyze its hydroxylation and subsequent degradation . This compound also affects metabolic flux by modulating the activity of CDKs and influencing the expression of genes involved in metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on CDKs . Additionally, it interacts with transporters that facilitate its uptake and distribution across different tissues .

Subcellular Localization

The subcellular localization of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits CDK activity and modulates gene expression . Post-translational modifications, such as phosphorylation, may also influence its localization and activity within specific cellular compartments .

Propriétés

IUPAC Name |

6-tert-butylsulfonyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNLNKIEZTVUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

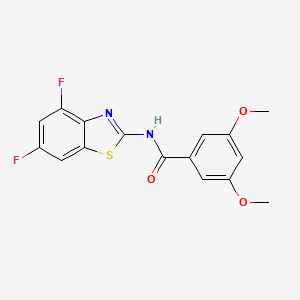

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

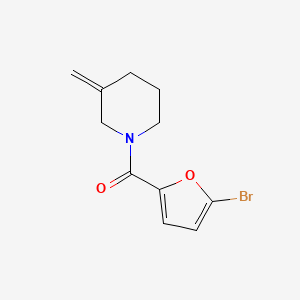

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

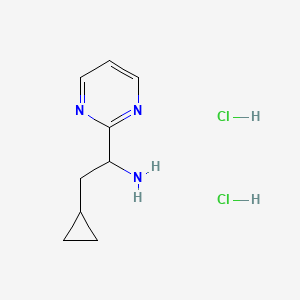

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)